molecular formula C17H17ClN2O4 B4048131 2-(4-chlorophenoxy)-2-methyl-N-(2-methyl-4-nitrophenyl)propanamide

2-(4-chlorophenoxy)-2-methyl-N-(2-methyl-4-nitrophenyl)propanamide

Cat. No.: B4048131
M. Wt: 348.8 g/mol
InChI Key: UIILYRUBFBHISW-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-2-methyl-N-(2-methyl-4-nitrophenyl)propanamide is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a chlorophenoxy group, a nitrophenyl group, and a propanamide backbone, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-2-methyl-N-(2-methyl-4-nitrophenyl)propanamide typically involves a multi-step process. One common method includes the reaction of 4-chlorophenol with 2-methyl-4-nitroaniline in the presence of a suitable coupling agent to form the intermediate product. This intermediate is then reacted with 2-bromo-2-methylpropanamide under controlled conditions to yield the final compound. The reaction conditions often involve the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as recrystallization and purification using chromatographic techniques to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-2-methyl-N-(2-methyl-4-nitrophenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide ions or amines.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Hydroxide ions, amines, solvents like ethanol or water.

    Hydrolysis: Hydrochloric acid, sodium hydroxide, water.

Major Products Formed

    Oxidation: 2-(4-chlorophenoxy)-2-methyl-N-(2-methyl-4-aminophenyl)propanamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 2-(4-chlorophenoxy)-2-methylpropanoic acid and 2-methyl-4-nitroaniline.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to its structural similarity to other bioactive compounds.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific biological pathways.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-2-methyl-N-(2-methyl-4-nitrophenyl)propanamide involves its interaction with specific molecular targets within biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, the nitro group can participate in redox reactions, influencing cellular oxidative stress levels. Additionally, the chlorophenoxy group may interact with hydrophobic pockets in proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    2-(4-bromophenoxy)-2-methyl-N-(2-methyl-4-nitrophenyl)propanamide: Similar structure with a bromine atom instead of chlorine, potentially altering its reactivity and biological activity.

    2-(4-chlorophenoxy)-2-methyl-N-(2-methyl-4-aminophenyl)propanamide:

Uniqueness

2-(4-chlorophenoxy)-2-methyl-N-(2-methyl-4-nitrophenyl)propanamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both a chlorophenoxy and a nitrophenyl group allows for diverse chemical modifications and interactions, making it a versatile compound for various research applications.

Properties

IUPAC Name

2-(4-chlorophenoxy)-2-methyl-N-(2-methyl-4-nitrophenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O4/c1-11-10-13(20(22)23)6-9-15(11)19-16(21)17(2,3)24-14-7-4-12(18)5-8-14/h4-10H,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIILYRUBFBHISW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C(C)(C)OC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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